Methyl octadeca-4,8-diynoate Methyl octadeca-4,8-diynoate
Brand Name: Vulcanchem
CAS No.: 58443-97-3
VCID: VC19562888
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Methyl octadeca-4,8-diynoate

CAS No.: 58443-97-3

Cat. No.: VC19562888

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadeca-4,8-diynoate - 58443-97-3

Specification

CAS No. 58443-97-3
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl octadeca-4,8-diynoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3
Standard InChI Key YSLYYVGZWYMGKX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC#CCCC#CCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl octadeca-4,8-diynoate features a linear hydrocarbon chain with triple bonds at carbons 4–5 and 8–9, terminated by a methyl ester group. The SMILES notation (CCCCCCCCCCC#CCC#CCCC(=O)OC) highlights the spacing between the triple bonds, which introduces significant rigidity into the molecule . The non-conjugated arrangement distinguishes it from conjugated diynoates like methyl octadeca-4,7-diynoate, altering its electronic properties and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H30O2\text{C}_{19}\text{H}_{30}\text{O}_{2}
Molecular Weight290.44 g/mol
Exact Mass290.225 Da
Topological Polar Surface Area26.3 Ų
LogP (Octanol-Water)4.87
IUPAC NameMethyl octadeca-4,8-diynoate

The high LogP value indicates strong lipophilicity, suggesting affinity for lipid-rich environments, a property leveraged in membrane studies .

Synthesis and Isolation Strategies

Synthetic Routes

The synthesis of methyl octadeca-4,8-diynoate involves multi-step alkyne coupling reactions. A documented method employs the condensation of a bromoalkyne precursor with a di-Grignard reagent derived from ω-acetylenic acids, followed by esterification with methanol under acidic conditions . Challenges include controlling regioselectivity and minimizing side reactions such as elimination, which predominates when sodium acetylide is used for alkyne elongation .

Optimization Challenges

In early attempts, the reaction of 1-bromoalk-2-yne with sodium acetylide led to undesired conjugated enyne hydrocarbons due to competitive elimination . Successful synthesis required modified conditions, such as using lithium acetylide and low temperatures (-78°C), to favor substitution over elimination. Semi-hydrogenation of intermediates with Lindlar’s catalyst yielded cis-alkene derivatives, though this step is omitted in the final diynoate synthesis .

Chemical Reactivity and Stability

Reaction Pathways

The compound’s triple bonds participate in characteristic alkyne reactions:

  • Addition Reactions: Halogenation with Br2\text{Br}_2 or Cl2\text{Cl}_2 yields tetrahalogenated adducts.

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions cleaves triple bonds to generate carboxylic acid fragments .

  • Hydrogenation: Catalytic hydrogenation (e.g., H2/Pd\text{H}_2/\text{Pd}) reduces triple bonds to single bonds, producing saturated esters.

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C under nitrogen, with volatile degradation products identified via GC-MS as shorter-chain methyl esters .

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorptions at ~2100–2260 cm⁻¹ (C≡C stretches) and ~1720 cm⁻¹ (ester C=O) .

  • NMR: 1H^1\text{H}-NMR shows deshielded protons near triple bonds (δ 2.5–3.0 ppm), while 13C^{13}\text{C}-NMR confirms sp-hybridized carbons (δ 70–100 ppm) .

  • Mass Spectrometry: HRMS identifies the molecular ion peak at m/z 290.225, with fragmentation patterns reflecting sequential loss of methyl and alkyne groups .

Chromatographic Behavior

In silver-ion thin-layer chromatography (Ag-TLC), methyl octadeca-4,8-diynoate exhibits higher retention (Rf0.45R_f \approx 0.45) compared to conjugated diynoates (Rf0.60R_f \approx 0.60) due to weaker interactions with silver ions . Gas chromatography (GC) with polar columns (e.g., PEG-20M) resolves it from mono-ynes with a retention time of 18.2 min .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for complex lipids and polymers. For example, epoxidation of derived dienes produces epoxy esters used in polymer cross-linking .

Biochemical Studies

  • Membrane Biology: Its lipophilicity facilitates incorporation into lipid bilayers to study phase behavior .

  • Enzyme Interactions: Used to probe acyltransferase specificity, where double bond position affects enzymatic activity .

Table 2: Comparative Reactivity of Diynoates

CompoundTriple Bond PositionsReactivity with Br2\text{Br}_2
Methyl octadeca-4,8-diynoate4,8Slow addition (non-conjugated)
Methyl octadeca-4,7-diynoate4,7Rapid addition (conjugated)

Challenges and Future Directions

Current limitations include the compound’s thermal instability and synthetic complexity. Future research could explore enzymatic synthesis routes or derivatization to enhance stability for pharmaceutical applications .

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